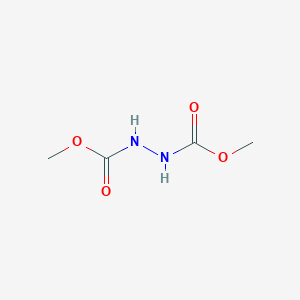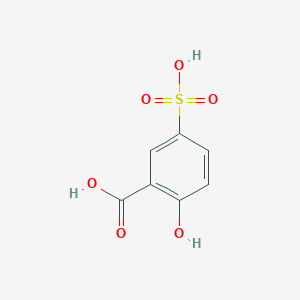
(R)-Acebutolol
Vue d'ensemble
Description
®-Acebutolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension, angina pectoris, and certain types of cardiac arrhythmias. The compound is the enantiomer of acebutolol, meaning it is one of two mirror-image forms of the molecule. The ®-enantiomer is known for its specific pharmacological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Acebutolol typically involves several steps, starting from readily available precursors. One common method involves the reaction of 4-acetylphenylhydrazine with 2-chloroethanol to form the intermediate 4-(2-hydroxyethyl)phenylhydrazine. This intermediate is then reacted with isobutyryl chloride to produce the final product, ®-Acebutolol. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane.
Industrial Production Methods: Industrial production of ®-Acebutolol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of chiral catalysts or resolution techniques is often employed to obtain the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Acebutolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or sulfonates are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
®-Acebutolol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: The compound is studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Research focuses on its efficacy and safety in treating cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
®-Acebutolol exerts its effects by selectively blocking beta-adrenergic receptors, particularly the beta-1 subtype. This action reduces the heart rate and contractility, leading to decreased cardiac output and lower blood pressure. The compound also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects. The molecular targets include the beta-1 adrenergic receptors on cardiac tissue and the renin-angiotensin system.
Comparaison Avec Des Composés Similaires
Propranolol: Another beta-blocker with non-selective activity on beta-adrenergic receptors.
Metoprolol: A selective beta-1 adrenergic receptor antagonist, similar to ®-Acebutolol.
Atenolol: Another selective beta-1 blocker with a longer duration of action.
Uniqueness: ®-Acebutolol is unique due to its intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them. This property can result in fewer side effects, such as bradycardia, compared to other beta-blockers.
Propriétés
IUPAC Name |
N-[3-acetyl-4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218303 | |
| Record name | (R)-Acebutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68107-81-3 | |
| Record name | (R)-Acebutolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068107813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Acebutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACEBUTOLOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856NOF5HE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there a difference in enantiomer affinity patterns for R-Acebutolol when using different cyclodextrin derivatives in aqueous and non-aqueous capillary electrophoresis?
A: Research suggests that the difference in enantiomer affinity patterns observed with R-Acebutolol stems from the distinct binding modes adopted by the molecule with different cyclodextrin derivatives, coupled with the impact of the solvent environment. For instance, R-Acebutolol exhibits a preference for the 'up' conformation when interacting with heptakis(2,3-di-O-methyl-6-sulfo)-β-cyclodextrin, regardless of the solvent used (aqueous or non-aqueous). [] This consistent binding mode leads to a similar enantiomer affinity pattern.
Q2: Can you describe a novel method for synthesizing R-Acebutolol and its enantiomer, S-Acebutolol?
A: A new asymmetric synthesis route has been proposed for both R-Acebutolol and S-Acebutolol. This method utilizes a hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin. To synthesize R-Acebutolol, a self-made (R,R)-Salen-Co(III) complex is employed as a catalyst for the HKR, resulting in (S)-epichlorohydrin with high optical purity (>99%) and a yield of 43.6%. [, ] Following this, (S)-epichlorohydrin is reacted with 2-acetyl-4-n-butyramidophenol, followed by a reaction with isopropyl amine, ultimately yielding R-Acebutolol with >98% optical purity and an overall yield of 47.3%. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















